molecular formula C4H5N3 B1655767 1-Vinyltriazole CAS No. 41917-22-0

1-Vinyltriazole

Cat. No.: B1655767
CAS No.: 41917-22-0
M. Wt: 95.1 g/mol
InChI Key: GIVBQSUFWURSOS-UHFFFAOYSA-N
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Description

1-Vinyltriazole is a compound that contains a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers .


Synthesis Analysis

This compound can be synthesized through a green route involving alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . This method shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3 .


Chemical Reactions Analysis

This compound displays strong adsorption on gold surfaces. The monomer binds to the metal surface via heterocyclic pyridine-like nitrogen .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.511 and a density of 1.099 g/mL at 20 °C . It has a molecular weight of 95.10 .

Scientific Research Applications

Anhydrous Proton Conductivity

Poly(1,2,4-vinyltriazole) (PVTr) and its copolymers have shown significant solubility improvements and proton conductivity in phosphoric acid doped membranes. This property is crucial for applications in fuel cells and other electrochemical devices (Pu, Ye, & Wan, 2007).

Polymer Modification

1-Vinyltriazole has been used for the modification of polyvinyl chloride, resulting in copolymers with reactive vinyltriazole units. These materials exhibit unique electrical, physical, catalytic, and sorption properties, expanding their potential applications (Ermakova et al., 2017).

Nanoparticle Synthesis

The synthesis of poly(this compound)-grafted iron oxide nanoparticles has been reported, where these nanoparticles exhibited superparamagnetic characteristics. This property is valuable in various fields, including magnetic resonance imaging (MRI) and targeted drug delivery (Deligöz et al., 2012).

Synthesis of Polymerizable Vinyltriazoles

Developing efficient, scalable processes for preparing vinyl-1,2,3-triazoles enhances the utility of these compounds in industrial applications. This approach is crucial for creating materials with specific properties (Praud, Bootzeek, & Blache, 2013).

Sorption of Noble Metals

Copolymers of 1-vinyl-1,2,4-triazole with acrylonitrile have been shown to possess sorption activity for noble metal ions. This property is particularly relevant in the field of metal recovery and purification (Ermakova et al., 2012).

Proton Conductivity in Polymer Electrolyte Membranes

This compound has been utilized to enhance proton conductivity in polymer electrolyte membranes. These membranes are critical components in fuel cells, particularly for operations at intermediate temperatures (Zhou et al., 2005).

Electrochemical Applications

The electrochemical reduction of N-vinylazoles, including this compound, has been studied, revealing insights into the reduction mechanisms. This research is significant for understanding the electrochemical behavior of these compounds (Lopyrev et al., 1986).

Nanoparticle Formation in Radiation Chemistry

The radiational chemical production of silver nanoparticles in poly(vinyltriazole) suspensions has been explored. This method is promising for creating antibacterial materials (Zharikov et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-Vinyltriazole is not detailed in the search results, triazole compounds, in general, are known to inhibit ergosterol synthesis and block the P450-dependent enzyme (CYP 51) .

Safety and Hazards

The safety information for 1-Vinyltriazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s classified as a combustible liquid .

Future Directions

1-Vinyltriazole shows great application potential in the production of polymerizable functional materials and polymer materials . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers, which have been reported to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .

Properties

IUPAC Name

1-ethenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBQSUFWURSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461835
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41917-22-0
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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